An In-depth Technical Guide to the Chemical Properties of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide
An In-depth Technical Guide to the Chemical Properties of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, a molecule of significant interest within medicinal chemistry, belongs to the diverse and pharmacologically active class of pyrazole carboxamides. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physicochemical characteristics, spectral data, and reactivity. The document also explores the potential applications of this compound in drug discovery, drawing on the established biological activities of the broader pyrazole class. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Introduction
The pyrazole nucleus is a cornerstone in the architecture of many biologically active compounds.[1] Pyrazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The carboxamide linkage is also a prevalent feature in numerous pharmaceuticals, contributing to the molecule's ability to form crucial hydrogen bonds with biological targets. The strategic combination of a 3-bromophenyl group, a pyrazole core, and a carboxamide linker in N-(3-bromophenyl)-1H-pyrazole-3-carboxamide creates a molecule with a unique electronic and steric profile, making it a compelling candidate for further investigation in drug discovery programs. The bromine substituent, in particular, can serve as a handle for further synthetic modifications and can influence the compound's pharmacokinetic properties.
Synthesis and Purification
The synthesis of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide typically involves a multi-step process, culminating in the formation of the amide bond between a pyrazole-3-carboxylic acid derivative and 3-bromoaniline. While a specific, detailed protocol for this exact molecule is not widely published in peer-reviewed literature, a general and reliable synthetic strategy can be outlined based on established methods for analogous compounds.[2]
General Synthetic Approach
A common route to pyrazole-3-carboxamides involves the initial synthesis of a pyrazole-3-carboxylic acid or its corresponding ester, followed by conversion to an activated species (such as an acid chloride) and subsequent reaction with the desired amine.
Step-by-step Methodology:
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Synthesis of Pyrazole-3-carboxylic Acid: This can be achieved through various methods, one of which is the reaction of a β-ketoester with hydrazine hydrate.
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Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is then converted to a more reactive derivative, typically the acid chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial for facilitating the subsequent amidation.
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Amide Bond Formation: The final step is the coupling of the pyrazole-3-carbonyl chloride with 3-bromoaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
Visualization of the Synthetic Workflow
Caption: General synthetic route for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide.
Purification
Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a solid product. The purity can be assessed by thin-layer chromatography (TLC) and confirmed by melting point determination and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 305346-23-0 | Sigma-Aldrich[3] |
| Molecular Formula | C₁₀H₈BrN₃O | Sigma-Aldrich[3] |
| Molecular Weight | 266.1 g/mol | Sigma-Aldrich[3] |
| Appearance | Expected to be a solid | General knowledge |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General knowledge |
| logP (predicted) | 2.4 | PubChemLite[4] |
Spectral Analysis
Detailed, experimentally verified spectra for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide are not widely published. The following represents an expected spectral analysis based on the known chemical shifts and absorption frequencies of the constituent functional groups.
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the bromophenyl ring, as well as the amide proton.
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Pyrazole Protons: Two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions of the pyrazole ring.
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Bromophenyl Protons: A complex multiplet pattern in the aromatic region characteristic of a 1,3-disubstituted benzene ring.
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Amide Proton (N-H): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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Pyrazole N-H Proton: A broad singlet, also dependent on solvent and concentration.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum should display signals for all 10 carbon atoms in the molecule.
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Carbonyl Carbon: A signal in the downfield region (typically 160-170 ppm) corresponding to the amide carbonyl carbon.
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Aromatic and Pyrazole Carbons: A series of signals in the aromatic region (approximately 110-150 ppm). The carbon attached to the bromine atom will show a characteristic chemical shift.
Mass Spectrometry (Expected)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.
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N-H Stretching: A sharp to broad band in the region of 3200-3400 cm⁻¹ for the amide N-H.
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C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the amide carbonyl.
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C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic and pyrazole rings.
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C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
Reactivity and Stability
The reactivity of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide is dictated by its functional groups.
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Pyrazole Ring: The pyrazole ring is generally stable and aromatic in nature. The N-H proton is weakly acidic and can be deprotonated with a strong base.
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Amide Linkage: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions.
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Bromophenyl Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a versatile handle for further synthetic diversification. This allows for the introduction of a wide range of substituents to explore structure-activity relationships.
Stability: The compound is expected to be stable under normal laboratory storage conditions, though it should be protected from strong acids, bases, and high temperatures.
Caption: Logical workflow for the development of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide in a drug discovery program.
Conclusion
N-(3-bromophenyl)-1H-pyrazole-3-carboxamide is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure contains multiple points for diversification. While detailed experimental data is currently sparse in the public domain, this guide provides a solid foundation for its expected chemical properties and potential applications. Further research to fully characterize this compound and explore its biological activities is warranted and could lead to the discovery of novel therapeutic agents.
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